N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Description
N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenyl group, a furan ring, and a piperazine moiety, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-3-5-15(6-4-14)19-17(22)13-21-9-7-20(8-10-21)12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWKGGBQCEQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with acetic anhydride to form N-(4-bromophenyl)acetamide.
Piperazine Derivative Formation: The next step involves the reaction of the intermediate with 4-(furan-2-ylmethyl)piperazine under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
- N-(4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
- N-(4-methylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Uniqueness
N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
